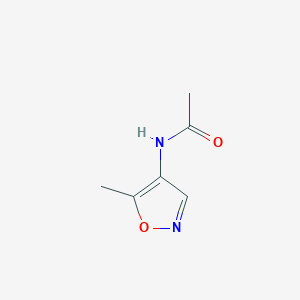

N-(5-methyl-4-isoxazolyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-6(3-7-10-4)8-5(2)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLLXHJCGHJSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541901 | |

| Record name | N-(5-Methyl-1,2-oxazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100499-63-6 | |

| Record name | N-(5-Methyl-1,2-oxazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for N 5 Methyl 4 Isoxazolyl Acetamide and Its Analogues

Strategies for the Construction of the 5-methyl-4-isoxazole Core

The formation of the 5-methyl-4-isoxazole core is a critical step in the synthesis of N-(5-methyl-4-isoxazolyl)acetamide. Several classical and modern synthetic methods are available for constructing this heterocyclic system.

A common and traditional approach involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). For the synthesis of the 5-methyl-4-isoxazole core, a suitable starting material is ethyl acetoacetate (B1235776). The reaction proceeds through the initial formation of an oxime, which then undergoes cyclization and dehydration to yield the isoxazole (B147169) ring. A patented process for a related compound, 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, outlines a method where ethyl acetoacetate is first reacted with triethylorthoformate and acetic anhydride (B1165640) to form ethyl ethoxymethyleneacetoacetic ester. google.com This intermediate is then combined with hydroxylamine sulfate (B86663) in the presence of a base like sodium acetate (B1210297) to form ethyl-5-methylisoxazole-4-carboxylate, which contains the desired 5-methylisoxazole (B1293550) core. google.com

Another versatile strategy for constructing substituted isoxazoles is through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers high regioselectivity. nih.gov For the 5-methyl-4-isoxazole core, this would involve the reaction of acetonitrile (B52724) oxide with a suitable alkyne derivative. The nitrile oxide can be generated in situ from acetaldoxime (B92144) using an oxidizing agent.

Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes presents a modern and efficient route to highly substituted isoxazoles. organic-chemistry.orgnih.gov This method provides good to excellent yields under mild reaction conditions. organic-chemistry.orgnih.gov The process involves reacting the O-methyl oxime of an appropriate alkynone with an electrophile like iodine monochloride (ICl), which induces cyclization to form the isoxazole ring. organic-chemistry.orgnih.gov

Formation of the Acetamide (B32628) Linkage in Isoxazole Derivatives

Once the 4-amino-5-methylisoxazole core is in place, the formation of the acetamide linkage is typically achieved through standard N-acylation reactions. This involves treating the amine with an acetylating agent.

A common method is the reaction of 4-amino-5-methylisoxazole with acetyl chloride or acetic anhydride. The reaction is usually carried out in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride or acetic acid byproduct. For instance, the synthesis of N-[4-(Dimethylamino)benzyl]-N-(5-Methyl-3-phenylisoxazol-4-yl)acetamide is achieved by acetylating the corresponding isoxazole-amine intermediate with acetyl chloride in dichloromethane (B109758) (DCM).

Alternatively, coupling agents can be employed to facilitate the reaction between 4-amino-5-methylisoxazole and acetic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective in promoting the formation of the amide bond. This approach is particularly useful when dealing with sensitive substrates where the use of acid chlorides or anhydrides might be too harsh.

Another related synthesis involves reacting 5-methyl-4-isoxazolecarboxylic acid with an acetamide derivative, though the direct acylation of the amine is more common for the title compound.

Advanced Synthetic Approaches for N-(5-methyl-4-isoxazolyl)acetamide Derivatives

Modern organic synthesis has introduced several advanced methodologies that can be applied to the efficient construction of N-(5-methyl-4-isoxazolyl)acetamide and its analogs. These methods often offer advantages in terms of step economy, efficiency, and the ability to generate molecular diversity.

Ugi Four-Component Condensation Methods for Related Isoxazole-Acetamides (e.g., AMAA)

The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. nih.govnih.govmdpi.com It involves the reaction of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov This methodology can be adapted for the synthesis of isoxazole-containing acetamides.

While a direct synthesis of N-(5-methyl-4-isoxazolyl)acetamide via a standard Ugi reaction is not straightforward, the principles of the Ugi reaction can be applied to create more complex analogs. For instance, a sequential approach involving an Ugi reaction followed by an intramolecular cyclization can be envisioned. A study describes the synthesis of fused six-membered lactams to isoxazoles and isoxazolines using a sequential Ugi four-component reaction and intramolecular nitrile oxide cyclization. researchgate.net This highlights the potential of combining multicomponent reactions with other transformations to access diverse isoxazole scaffolds.

Cyclization Reactions in Isoxazole Synthesis

Cyclization reactions are fundamental to the synthesis of the isoxazole ring. As mentioned earlier, the reaction of β-dicarbonyl compounds with hydroxylamine is a classic cyclization method. google.com

More advanced cyclization strategies include electrophilic cyclization and intramolecular cycloadditions. The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, often using reagents like ICl, Br₂, or PhSeBr, provides a versatile route to 3,5-disubstituted 4-halo(seleno)isoxazoles under mild conditions. organic-chemistry.orgnih.gov These halogenated isoxazoles can then be further functionalized.

Intramolecular nitrile oxide cycloaddition (INOC) is another powerful technique. mdpi.com In this approach, a molecule containing both a nitrile oxide precursor (like an aldoxime) and an alkyne is designed. mdpi.com Upon in situ generation of the nitrile oxide, it undergoes a [3+2] cycloaddition with the tethered alkyne to form a fused isoxazole ring system. mdpi.com

One-Pot Condensation Reactions for Isoxazole Derivatives

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures. Several one-pot methods have been developed for the synthesis of isoxazole derivatives.

One such approach involves the Knoevenagel condensation followed by a domino reaction sequence. For example, isoxazole–thiolane hybrids have been synthesized in a one-pot reaction involving a Knoevenagel condensation, a domino sulfa-1,6-Michael addition, and an intramolecular vinylogous Henry reaction. dntb.gov.uarsc.orgrsc.orgresearchgate.net These reactions can proceed with high yields and in relatively short reaction times. dntb.gov.uarsc.orgresearchgate.net

Another example is the one-pot synthesis of 4H-isoxazol-5-ones from hydroxylamine hydrochloride, ketoesters, and aromatic aldehydes in an aqueous medium without a catalyst. nih.gov Amine-functionalized cellulose (B213188) has also been used as a catalyst for the three-component reaction of hydroxylamine hydrochloride, aldehydes, and β-keto esters to produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com

Transition Metal-Catalyzed Cycloadditions for Isoxazole Formation

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and it has been successfully applied to the formation of isoxazole rings. researchgate.net These methods often proceed under mild conditions and can offer unique reactivity and selectivity.

Copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides is a highly reliable and regioselective method for preparing 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, copper-catalyzed [4+2] cycloadditions between Cu-benzopyryliums and substituted isoxazoles have been reported. acs.org

Gold-catalyzed cycloisomerization of α,β-acetylenic oximes also leads to substituted isoxazoles in very good yields under moderate reaction conditions. organic-chemistry.org While many methods exist, metal-free synthetic routes are also being explored to avoid the costs and toxicity associated with some metal catalysts. rsc.org

Regioselective Synthesis of Specific Isoxazolyl Isomers (e.g., 4-isoxazolyl vs. 3-isoxazolyl) and their Academic Implications

The regioselectivity in the synthesis of isoxazoles, particularly the controlled formation of specific isomers such as 4-isoxazolyl versus 3-isoxazolyl derivatives, is a significant challenge and a focal point of academic research. The substitution pattern on the isoxazole ring profoundly influences the molecule's chemical properties and biological activity, making regiocontrol a critical aspect of synthetic strategy.

The classical and most prevalent method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org Conventionally, this reaction often leads to 3,5-disubstituted isoxazoles due to electronic and steric factors. mdpi.com However, the synthesis of other regioisomers, such as 3,4-disubstituted or 4,5-disubstituted isoxazoles, is often more challenging and requires specialized methodologies. mdpi.comnih.gov The academic pursuit of such syntheses is driven by the need to access novel chemical space and to conduct structure-activity relationship (SAR) studies.

One successful approach to control regioselectivity involves the use of β-enamino diketones as precursors. Researchers have developed four distinct methodologies for the regioselective synthesis of isoxazole regioisomers through the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. nih.govrsc.org By carefully selecting the reaction conditions—such as the solvent, the use of a Lewis acid like BF₃, and modifications to the substrate structure—it is possible to direct the cyclization to yield specific isomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov This control is of high academic importance as it provides access to a wider range of isoxazole derivatives for potential applications in medicinal chemistry and materials science. nih.gov

Another strategy to achieve regiocontrol is through intramolecular cycloaddition reactions. For instance, the intramolecular [3+2] cycloaddition of a nitrile oxide generated from an N-propargylbenzimidazole oxime has been used to cleanly produce a tetracyclic isoxazole with a 3,4-substitution pattern in high yield. mdpi.com This method is noteworthy because the constrained geometry of the starting material effectively forces the reaction to proceed with a regioselectivity that is difficult to achieve under standard intermolecular conditions. mdpi.com

The choice of reactants and catalysts also plays a crucial role. A one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles has been developed using α,β-unsaturated aldehydes or ketones and N-hydroxyl-4-toluenesulfonamide. organic-chemistry.org This method demonstrates high regioselectivity under mild conditions, offering an advantage over harsher traditional methods. organic-chemistry.org Furthermore, the use of vinylphosphonates bearing a leaving group in the α or β position has been shown to control the regioselectivity of cycloaddition reactions with halogenoximes, yielding either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

The academic implications of these regioselective synthetic methods are substantial. They not only expand the toolbox of synthetic chemists but also enable the systematic exploration of isoxazole isomers that were previously difficult to access. This allows for a deeper understanding of how substituent placement on the heterocyclic ring affects molecular properties and biological function.

Table 1: Comparison of Methodologies for Regioselective Isoxazole Synthesis

| Methodology | Precursors | Regioisomeric Outcome | Key Findings | Reference |

| Cyclocondensation | β-Enamino diketones and hydroxylamine hydrochloride | 3,4-disubstituted, 4,5-disubstituted, 3,4,5-trisubstituted | Regiochemistry controlled by solvent, Lewis acids, and substrate structure. | nih.gov, rsc.org |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | N-propargylbenzimidazole oxime | 3,4-disubstituted | Locked conformation of the starting material dictates regioselectivity. | mdpi.com |

| One-Pot Reaction | α,β-Unsaturated carbonyls and N-hydroxyl-4-toluenesulfonamide | 3-substituted and 3,5-disubstituted | High regioselectivity under mild conditions. | organic-chemistry.org |

| [3+2] Cycloaddition | Halogenoximes and functionalized vinylphosphonates | 3,4-disubstituted and 3,5-disubstituted | Leaving groups on the vinylphosphonate (B8674324) control the regiochemical course. | rsc.org |

Exploration of Novel Derivatization Pathways for Structural Diversity of Isoxazole-Acetamide Conjugates

The generation of structural diversity in isoxazole-acetamide conjugates is a key objective in drug discovery and materials science, as minor structural modifications can lead to significant changes in function. Novel derivatization pathways are continuously being explored to expand the chemical space around this privileged scaffold.

One major avenue for derivatization involves modification of the acetamide moiety. For instance, the synthesis of N,N-disubstituted acetamide derivatives allows for the introduction of a wide variety of functional groups. A general procedure involves the reaction of a corresponding isoxazole acetyl chloride with a primary or secondary amine. prepchem.com This straightforward approach has been used to synthesize compounds like N,N-dimethyl-2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indole acetamide. prepchem.com Similarly, coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to form amide bonds between an isoxazole acetic acid core and various amines, leading to a diverse library of N-substituted acetamides. mdpi.com

Another powerful strategy for creating structural diversity is through reactions on the isoxazole ring or its substituents. The Mannich reaction, for example, can be used to introduce aminomethyl groups onto the isoxazole core. A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives were synthesized by subjecting the parent isoxazolines to a Mannich reaction with formaldehyde (B43269) and N-methylpiperazine. researchgate.net This demonstrates how the C-4 position of the isoxazole ring can be functionalized to append complex side chains.

Furthermore, building upon the isoxazole-acetamide core to create more complex, fused heterocyclic systems represents a sophisticated derivatization approach. Starting from 4-acetylamino-5-acyl-isoxazole-3-carboxamides, researchers have synthesized novel isoxazolo[4,5-e] rsc.orgmdpi.comnih.govtriazepine derivatives. nih.gov This involves a series of transformations, including reaction with hydrazine (B178648) and subsequent cyclization, to construct a new seven-membered ring fused to the isoxazole. nih.gov Such complex derivatizations lead to entirely new heterocyclic systems with potentially unique biological activities.

Solid-phase synthesis offers a high-throughput method for generating libraries of isoxazole-acetamide analogues. By anchoring a building block to a resin, a series of reactions can be performed in parallel to create a multitude of derivatives. nih.gov For example, resin-bound alkynes can undergo 1,3-dipolar cycloaddition with various nitrile oxides to form a diverse set of isoxazoles, which can then be further elaborated. This methodology is highly efficient for exploring structural diversity in a systematic manner. nih.gov

Table 2: Examples of Derivatization Pathways for Isoxazole-Acetamide Conjugates

| Derivatization Strategy | Reaction Type | Example Product | Purpose | Reference |

| N-Acetamide Modification | Amide bond formation | N,N-dimethyl-2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indole acetamide | Introduce diverse substituents on the acetamide nitrogen. | prepchem.com |

| C-4 Position Functionalization | Mannich Reaction | 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine | Append complex side chains to the isoxazole ring. | researchgate.net |

| Fused Ring System Formation | Cyclization | Isoxazolo[4,5-e] rsc.orgmdpi.comnih.govtriazepine derivatives | Create novel, complex heterocyclic scaffolds. | nih.gov |

| Library Synthesis | Solid-Phase [3+2] Cycloaddition | Diversity-oriented isoxazole-carboxamides | Rapid generation of a large number of analogues for screening. | nih.gov |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation of Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(5-methyl-4-isoxazolyl)acetamide, offering detailed insights into the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in N-(5-methyl-4-isoxazolyl)acetamide. In a typical ¹H NMR spectrum, distinct signals are observed for the protons of the methyl group on the isoxazole ring, the methyl group of the acetamide moiety, and the isoxazole ring proton. For instance, the methyl groups on the isoxazole ring are reported to resonate in the range of δ 2.1–2.5 ppm. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). The integration of these signals confirms the number of protons in each group, and the coupling patterns can reveal adjacent protons, thus helping to piece together the molecular structure. In some cases, hindered rotation around the N-C(O) amide bond can lead to the observation of two distinct sets of signals, representing different conformational isomers (rotamers) in solution. beilstein-journals.org

| Proton | Typical Chemical Shift (δ) Range (ppm) |

| Isoxazole-CH₃ | 2.1 - 2.5 |

| Acetamide-CH₃ | ~2.2 |

| Isoxazole-H | ~8.5 |

| Amide-NH | Variable, depends on solvent and concentration |

This table presents typical ¹H NMR chemical shift ranges for the protons in N-(5-methyl-4-isoxazolyl)acetamide based on analogous structures and general principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of N-(5-methyl-4-isoxazolyl)acetamide. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp³, sp², carbonyl). For the isoxazole ring, characteristic signals for the C-3, C-4, and C-5 carbons are observed, with typical shifts around δ 150.2 ppm, δ 108.3 ppm, and δ 179.5 ppm, respectively, in related isoxazole structures. beilstein-journals.org The carbonyl carbon of the acetamide group typically appears significantly downfield, often above 160 ppm.

| Carbon | Typical Chemical Shift (δ) Range (ppm) |

| Isoxazole-C3 | ~150 |

| Isoxazole-C4 | ~108 |

| Isoxazole-C5 | ~170 |

| Acetamide-C=O | >165 |

| Isoxazole-CH₃ | ~12 |

| Acetamide-CH₃ | ~24 |

This table illustrates typical ¹³C NMR chemical shift ranges for N-(5-methyl-4-isoxazolyl)acetamide based on data from similar isoxazole compounds. beilstein-journals.org

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the precise molecular weight of N-(5-methyl-4-isoxazolyl)acetamide and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of N-(5-methyl-4-isoxazolyl)acetamide is C₆H₈N₂O₂, corresponding to a molecular weight of approximately 140.14 g/mol . chemicalbook.com In high-resolution mass spectrometry (HRMS), the molecular ion peak can be measured with very high accuracy, which helps to confirm the elemental composition. rsc.org

Electron ionization (EI) is a common technique that can lead to characteristic fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For N-(5-methyl-4-isoxazolyl)acetamide, fragmentation may involve the cleavage of the amide bond, loss of the acetyl group, and fragmentation of the isoxazole ring. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | ~140 | Molecular Ion |

| [M+H]⁺ | ~141 | Protonated Molecular Ion |

| [M-CH₂CO]⁺ | ~98 | Loss of ketene |

| [M-CH₃CO]⁺ | ~97 | Loss of acetyl radical |

This table shows the expected mass-to-charge ratios for the molecular ion and potential key fragments of N-(5-methyl-4-isoxazolyl)acetamide in a mass spectrum.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in N-(5-methyl-4-isoxazolyl)acetamide. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For N-(5-methyl-4-isoxazolyl)acetamide, key characteristic absorption bands include the N-H stretch of the amide group, the C=O stretch of the amide carbonyl, and vibrations associated with the C=N and C-O bonds of the isoxazole ring. The C=O stretching vibration is particularly strong and typically appears in the range of 1650–1700 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| C-H (methyl) | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1650 - 1700 |

| C=N (isoxazole) | Stretch | ~1600 |

| C-O (isoxazole) | Stretch | 1000 - 1300 |

This table summarizes the characteristic infrared absorption frequencies for the main functional groups in N-(5-methyl-4-isoxazolyl)acetamide.

X-ray Crystallography for Elucidation of Solid-State Molecular Conformation and Absolute Stereochemistry

X-ray crystallography provides the most definitive three-dimensional structural information for N-(5-methyl-4-isoxazolyl)acetamide, assuming a suitable single crystal can be grown. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule in the solid state. It can reveal the planarity of the isoxazole ring and the conformation of the acetamide side chain. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

Chromatographic Techniques for Purity Assessment and Separation of Enantiomers/Diastereomers in Research Contexts

Chromatographic techniques are indispensable for assessing the purity of N-(5-methyl-4-isoxazolyl)acetamide and for the separation of stereoisomers in research applications. High-performance liquid chromatography (HPLC) is commonly employed for purity analysis, often using a reverse-phase column. sielc.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve good separation of the main compound from any impurities. sielc.com For chiral compounds, specialized chiral stationary phases can be used in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers, which is crucial in pharmaceutical research where different enantiomers can have distinct biological activities. nih.gov Gas chromatography (GC) can also be utilized for the analysis of related sulfonamide compounds. nist.gov

Advanced Spectroscopic and Analytical Characterization in Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In pharmaceutical research and development, HPLC methods are crucial for assessing the purity of synthesized compounds, monitoring reaction progress, and for quantitative analysis in various matrices. A typical HPLC system utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The differential partitioning of the analyte between the mobile and stationary phases allows for its separation from other components in the mixture.

The development of a robust HPLC method for a compound like N-(5-methyl-4-isoxazolyl)acetamide would typically involve the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and peak shape. These parameters include the choice of stationary phase (e.g., C18, C8), the composition of the mobile phase (e.g., mixtures of water or buffer with acetonitrile (B52724) or methanol), the pH of the mobile phase, the column temperature, and the detector wavelength.

Without specific literature, the theoretical approach to developing a method would be based on the physicochemical properties of N-(5-methyl-4-isoxazolyl)acetamide. As a neutral compound with moderate polarity, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

Theoretical HPLC Method Development Parameters:

| Parameter | Theoretical Selection for N-(5-methyl-4-isoxazolyl)acetamide |

| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis, based on the compound's chromophore |

| pH | Neutral to slightly acidic to ensure stability |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient to slightly elevated (e.g., 30-40 °C) |

Data on Research Findings:

Currently, there are no published research findings that provide specific data tables, such as retention times, linearity, limit of detection (LOD), or limit of quantification (LOQ) for the HPLC analysis of N-(5-methyl-4-isoxazolyl)acetamide. Such data would be generated during the validation of a newly developed HPLC method according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Future research on N-(5-methyl-4-isoxazolyl)acetamide would necessitate the development and validation of a specific and sensitive HPLC method to support its chemical synthesis, purification, and characterization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformational Analysis

Quantum chemical calculations are a cornerstone of computational chemistry, offering a deep dive into the electronic properties of molecules. These calculations are fundamental to predicting a molecule's reactivity, stability, and preferred three-dimensional shape.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(5-methyl-4-isoxazolyl)acetamide, DFT calculations can elucidate its molecular geometry and electronic features. nih.gov The B3LYP/6-311G+(d,p) level of theory is a common method for optimizing the molecular structure of similar compounds. nih.gov

DFT studies on related acetamide (B32628) derivatives have been used to calculate a variety of molecular properties that are critical for understanding reactivity and intermolecular interactions. nih.govnih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are essential for predicting the molecule's chemical reactivity and kinetic stability. nih.gov The energy gap between HOMO and LUMO, for instance, provides information about the molecule's excitability. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about intra- and intermolecular bonding and charge transfer interactions. nih.gov For acetamide derivatives, NBO analysis has been used to understand the nature of interactions with biological molecules. nih.gov

Note: The data in this table is for a related acetamide derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, and is illustrative of the types of properties calculated for N-(5-methyl-4-isoxazolyl)acetamide. nih.gov

Semi-empirical methods provide a computationally less expensive alternative to ab initio methods like DFT, making them suitable for larger molecules and for preliminary screenings. These methods use parameters derived from experimental data to simplify the calculations. While no specific studies using semi-empirical methods on N-(5-methyl-4-isoxazolyl)acetamide were found, these techniques are widely applied in molecular modeling to obtain initial geometries for more accurate calculations and to study large systems where DFT would be computationally prohibitive.

Molecular Dynamics (MD) Simulations to Investigate Solute-Solvent Interactions and Molecular Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For N-(5-methyl-4-isoxazolyl)acetamide, MD simulations can provide critical insights into its behavior in different environments, such as in a solvent or interacting with a biological target. These simulations can reveal information about the compound's conformational flexibility and how it interacts with surrounding water molecules or other solvents.

Although specific MD simulation studies on N-(5-methyl-4-isoxazolyl)acetamide are not detailed in the provided results, the general methodology is widely applied to similar small molecules to understand their dynamic behavior, which is crucial for drug design and material science.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

The development of predictive QSAR models is a key step in rational drug design. For compounds like N-(5-methyl-4-isoxazolyl)acetamide, QSAR models can be developed to predict their potential biological activities based on their structural features. For instance, QSAR studies on a series of acetamidosulfonamide derivatives have successfully created models to predict their antioxidant activities. researchgate.net These models are built using statistical methods like multiple linear regression to correlate calculated molecular descriptors with experimentally determined biological activities. researchgate.net The predictive power of these models allows for the virtual screening of new, un-synthesized compounds to identify those with potentially high activity. researchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. A wide variety of descriptors can be calculated using specialized software.

Once a QSAR model is built, it must be rigorously validated to ensure its predictive power. A common validation technique is leave-one-out cross-validation (LOO-CV), which provides a measure of the model's internal consistency. researchgate.net A high correlation coefficient (Q²) and a low root mean square error (RMSE) from cross-validation indicate a robust and predictive model. researchgate.net

Table 2: Key Parameters in QSAR Model Validation

| Parameter | Description | Significance |

|---|---|---|

| Q² (LOO-CV) | The cross-validated correlation coefficient. | A measure of the predictive ability of the model; higher values are better. researchgate.net |

| RMSE (LOO-CV) | The root mean square error of cross-validation. | Indicates the average error of the model's predictions; lower values are better. researchgate.net |

This table illustrates the key statistical metrics used to validate the robustness and predictive power of QSAR models.

Molecular Docking and Pharmacophore Modeling for Predicting Molecular Interactions with Biological Targets

Molecular docking and pharmacophore modeling are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These methods are crucial for understanding the mechanism of action and for designing new molecules with improved affinity and selectivity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking study includes the binding pose of the ligand in the active site of the target and a scoring function that estimates the binding affinity, often expressed as binding energy (in kcal/mol).

Disclaimer: The following data is from studies on isoxazole (B147169) derivatives that are structurally similar to N-(5-methyl-4-isoxazolyl)acetamide and is presented to illustrate the principles of molecular docking.

In a study on isoxazole-carboxamide derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, molecular docking was employed to understand the binding interactions. nih.govnih.gov For instance, certain derivatives showed preferential binding to the COX-2 enzyme over COX-1. The docking results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of the enzyme. nih.govnih.gov Similarly, a study on 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents used molecular docking to investigate their binding to COX-1 and COX-2. acu.edu.in

Table 1: Illustrative Molecular Docking Data for Isoxazole Derivatives

| Compound/Analog | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Isoxazole-carboxamide A13 | COX-2 | Not explicitly stated, but showed high selectivity | Interacts with the secondary binding pocket | nih.govnih.gov |

| Isoxazole derivative AC2 | Carbonic Anhydrase | -15.07 | Thr199, His119 | acs.orgresearchgate.net |

| Isoxazole derivative AC3 | Carbonic Anhydrase | -13.95 | Active site residues via H-bonds and hydrophobic interactions | acs.orgresearchgate.net |

| 3-phenyl-5-furan isoxazole 5f | COX-2 | Not explicitly stated, but identified as potent | - | acu.edu.in |

This table is for illustrative purposes and presents data from various studies on isoxazole derivatives.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model was developed for a series of isoxazole analogues targeting the System xc- transporter. umt.edu This model provided insights into the structure-activity relationships, highlighting the key molecular features necessary for binding and inhibition. umt.edu Such models are instrumental in virtual screening campaigns to identify new potential ligands from large compound databases.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Lead Compound Selection in Research

Disclaimer: The following data represents in silico ADME predictions for various acetamide and isoxazole derivatives and is intended to exemplify the types of parameters assessed in such studies.

Studies on novel acetamide and isoxazole derivatives frequently include a computational evaluation of their ADME properties. nih.govresearchgate.net These analyses typically assess parameters such as lipophilicity (logP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes.

For example, a study on new oxomethacrylate and acetamide derivatives included a thorough in silico ADME analysis to evaluate their drug-likeness and bioavailability. nih.govresearchgate.net Similarly, research on melatonin (B1676174) derivatives involved the use of SwissADME to predict their pharmacokinetic parameters and suitability as central nervous system (CNS) drugs. nih.gov

Table 2: Representative In Silico ADME Predictions for Acetamide/Isoxazole Analogs

| Parameter | Predicted Value/Range | Significance in Drug Discovery | Illustrative Reference |

| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five for drug-likeness | nih.gov |

| LogP (Lipophilicity) | 1.99 to 4.17 | Influences absorption and distribution | nih.gov |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five | nih.gov |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five | nih.gov |

| Human Intestinal Absorption | Good | Indicates potential for oral bioavailability | - |

| Blood-Brain Barrier (BBB) Penetration | Yes/No | Predicts potential for CNS activity | nih.gov |

| CYP450 Inhibition | Substrate/Non-substrate | Indicates potential for drug-drug interactions | nih.gov |

This table provides a generalized overview of ADME parameters and their typical values based on computational predictions for analogous compounds.

The in silico prediction of ADME properties allows researchers to prioritize compounds for synthesis and further experimental testing, thereby saving significant time and resources in the drug development pipeline.

Investigation of Biological Activities and Mechanistic Pathways in Vitro and Biochemical Focus

Neuropharmacological Research

The neuropharmacological activity of compounds structurally related to N-(5-methyl-4-isoxazolyl)acetamide has been a subject of intense investigation, particularly concerning their interactions with excitatory amino acid receptors, which are crucial for fast synaptic transmission in the central nervous system.

Agonism and Antagonism at Excitatory Amino Acid Receptors by N-(5-methyl-4-isoxazolyl)acetamide Related Structures

Structural analogs of N-(5-methyl-4-isoxazolyl)acetamide, such as 2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid (AMAA) and particularly the well-studied α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), have been instrumental in characterizing the subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.orgwikipedia.orgnih.gov These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission. wikipedia.org

In the central nervous system, N-methyl-D-aspartic acid (NMDA) receptors and AMPA receptors are two distinct types of ionotropic glutamate receptors that often coexist at the same synapse. wikipedia.orgyoutube.comyoutube.com While they both respond to the neurotransmitter glutamate, they have different activation properties and physiological roles. youtube.comyoutube.com The activation of NMDA receptors is voltage-dependent, a feature conferred by the blocking of the ion channel by magnesium ions (Mg²⁺) at resting membrane potentials. youtube.comyoutube.com For the channel to open, it requires both the binding of glutamate and a sufficient depolarization of the postsynaptic membrane to expel the Mg²⁺ block. youtube.comyoutube.com This depolarization is typically initiated by the activation of nearby AMPA receptors. youtube.com

The influx of calcium (Ca²⁺) through the NMDA receptor channel acts as a critical second messenger, activating intracellular signaling cascades that are fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory. youtube.com While compounds like AMPA are highly selective for their namesake receptors, the functional interplay between AMPA and NMDA receptors is a cornerstone of excitatory neurotransmission. wikipedia.orgyoutube.com

The compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, universally known as AMPA, is a potent and highly selective agonist for the AMPA receptor. wikipedia.orgnih.gov This specificity allows it to be used experimentally to isolate and study the function of AMPA receptors distinctly from other glutamate receptors like NMDA and kainate receptors. wikipedia.org The (S)-enantiomer of AMPA is the biologically active form. nih.gov

When the agonist AMPA binds to its receptor, it triggers the opening of a non-selective cation channel, allowing the influx of sodium (Na⁺) ions and the efflux of potassium (K⁺) ions. wikipedia.org This ion movement leads to a rapid depolarization of the postsynaptic neuron, generating a fast excitatory postsynaptic potential (EPSP). wikipedia.org The study of ligands like AMPA has been crucial in understanding the structure and function of the AMPA receptor, including the crystallization of its ligand-binding domain, which has paved the way for the rational design of new receptor modulators. researchgate.net

Electrophysiological Studies of Receptor Modulation in Neural Tissues

Electrophysiological techniques, such as whole-cell patch-clamp recordings, have been vital in characterizing the modulation of AMPA and NMDA receptors in neural tissues. nih.govnih.gov These studies allow for the direct measurement of ion currents flowing through the receptor channels in response to agonists and the effects of various modulators.

For instance, studies in cultured rat hippocampal neurons have shown that changes in extracellular pH can significantly modulate AMPA receptor function. Acidic conditions (pH 6.5) inhibit AMPA receptor-mediated responses, an effect that is more pronounced for strongly desensitizing agonists like glutamate compared to weakly desensitizing ones like kainate. nih.gov This suggests that protons can modulate the desensitization process of AMPA receptors, a finding with potential implications for conditions like ischemia where tissue pH decreases. nih.gov

In the rat dorsal striatum, electrophysiological characterization has revealed the relative contributions of different receptor subunits to synaptic transmission. By using specific antagonists like CNQX for AMPA receptors and APV for NMDA receptors, researchers have been able to isolate and measure the respective currents. nih.govnih.gov Such studies have determined that the major components in this brain region are GluR2-containing AMPA receptors and NR2A-containing NMDA receptors. nih.govnih.gov Furthermore, research on isoxazole-4-carboxamide derivatives has demonstrated their ability to act as negative allosteric modulators, inhibiting AMPA receptor activity, which highlights a potential therapeutic avenue for conditions involving receptor overactivation, such as chronic pain. nih.gov

Anticancer Research in Cell-Based Models

Derivatives of N-(5-methyl-4-isoxazolyl)acetamide have been synthesized and evaluated for their potential as anticancer agents. In vitro studies using various human cancer cell lines have demonstrated that these compounds can inhibit cell proliferation and induce cell death.

Evaluation of N-(5-methyl-4-isoxazolyl)acetamide Derivatives Against Specific Human Cancer Cell Lines in Vitro

The cytotoxic effects of isoxazole (B147169) derivatives have been tested against a panel of human cancer cell lines, revealing a range of activities. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process by 50%, is a common metric for this evaluation.

Specific derivatives have shown notable activity against the following cell lines:

K-562 (Human chronic myelogenous leukemia): A study on 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives found that one compound exhibited anti-cancer activity against K-562 cells with an IC₅₀ value of 7.71 μM. researchgate.net Other research into 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives also reported significant pro-apoptotic effects on K562 cells. researchgate.net

A549 (Human lung carcinoma): The same study identified a derivative with an IC₅₀ of 7.90 μM against A549 cells. researchgate.net Numerous other studies have also confirmed the cytotoxic potential of various isoxazole-based compounds against the A549 cell line. mdpi.comnih.govmdpi.com

PC-3 (Human prostate cancer): A derivative from the 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide series demonstrated potent activity against PC-3 cells, with an IC₅₀ value of 5.96 μM. researchgate.net

HT-29 (Human colon adenocarcinoma): Isoxazole-(benz)azole derivatives have been evaluated for their cytotoxic effects on HT-29 cells. researchgate.net One study on oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which contain an isoxazole substituent, identified a compound that was particularly potent against the HT-29 cell line, with activity comparable to the chemotherapy drug cisplatin. mdpi.comnih.gov

C-6 (Rat glioma): Cytotoxic effects of isoxazole-(benz)azole derivatives were also determined against C-6 glioma cells. researchgate.net Further studies confirmed the anticancer potential of thiazole-(benz)azole derivatives against the C6 tumor cell line. nih.gov

| Derivative Class | Cell Line | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide | K-562 | 7.71 | researchgate.net |

| 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide | A549 | 7.90 | researchgate.net |

| 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide | PC-3 | 5.96 | researchgate.net |

| N-phenyl-5-carboxamidyl isoxazole (Compound 3) | CT-26 (Mouse Colon) | 2.5 µg/mL | nih.gov |

| Oxazolo[5,4-d]pyrimidine (Compound 3g) | HT-29 | 58.4 | nih.gov |

Mechanistic Investigations of Cytotoxicity (e.g., DNA Synthesis Inhibition, Apoptosis Induction) in Research Cell Lines

The anticancer potential of compounds featuring the isoxazole-acetamide core is an active area of investigation. The biological activity is thought to be mediated through interactions with key cellular targets like enzymes and receptors involved in cell signaling pathways. Inhibition of certain protein kinases, for instance, may disrupt cell proliferation and survival signals, leading to cytotoxic effects in cancer cells.

While specific studies on the cytotoxic mechanisms of N-(5-methyl-4-isoxazolyl)acetamide are not extensively detailed in publicly available literature, research on related structures provides insight into potential pathways. For example, studies on other heterocyclic compounds demonstrate that cytotoxicity is often achieved by inducing apoptosis (programmed cell death) and interfering with the cell cycle. nih.gov Mechanistic studies in this field typically evaluate the expression of key regulatory proteins. For instance, the induction of apoptosis is often confirmed by observing the activation of proteins such as p53, Bax, and caspase-3 in cancer cell lines like HeLa. nih.gov Furthermore, some anticancer agents can interact directly with calf thymus DNA (CT-DNA), altering its conformation and inhibiting DNA synthesis, which ultimately leads to cell cycle arrest, often in the G2/M phase. nih.gov

Selectivity Studies Against Cancer Cells Versus Normal Cells in Vitro

A critical aspect of cancer chemotherapy research is the selectivity of a compound, meaning its ability to kill cancer cells while sparing normal, healthy cells. In vitro studies are crucial for this initial assessment. Research on a range of isoxazole derivatives has shown that it is possible to achieve a degree of selectivity. For example, certain isoxazole derivatives were found to display low cytotoxic effects against normal fibroblast cell lines, which are a common model for healthy connective tissue cells. nih.gov This suggests that the isoxazole scaffold can be modified to enhance its therapeutic index, maximizing anticancer activity while minimizing harm to non-malignant cells. nih.gov

Antimicrobial Research (In Vitro)

The isoxazole moiety is a key component in a variety of compounds investigated for their antimicrobial properties. nih.gov Derivatives have been synthesized and tested against a wide spectrum of pathogenic microorganisms, including bacteria and fungi. researchgate.netscientifictemper.com

Assessment of Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives containing the isoxazole ring have demonstrated notable antibacterial activity in laboratory settings. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. scientifictemper.com

For instance, various isoxazole derivatives have been evaluated against common pathogenic strains. In some studies, significant efficacy was reported against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, where the compounds caused a marked reduction in bacterial populations compared to controls. scientifictemper.com The antibacterial potency can be influenced by the specific chemical groups attached to the isoxazole core. nih.gov For example, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity. nih.gov While some derivatives show broad activity, others may be more specific. One study noted that a particular N-{5-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide showed no activity against the tested bacteria. nih.gov

Below is a table summarizing the antibacterial activity of representative isoxazole derivatives against various bacterial strains.

| Bacterial Strain | Type | Observed Activity of Isoxazole Derivatives | References |

| Staphylococcus aureus | Gram-Positive | Significant Inhibition | , scientifictemper.com |

| Bacillus cereus | Gram-Positive | Moderate to Significant Inhibition | researchgate.net |

| Escherichia coli | Gram-Negative | Significant Inhibition | , scientifictemper.com |

| Pseudomonas aeruginosa | Gram-Negative | Variable Inhibition | researchgate.net |

Evaluation of Antifungal Activity Against Various Fungal Strains

In addition to antibacterial effects, isoxazole derivatives have been extensively evaluated for their potential to combat fungal infections. researchgate.net In vitro screenings have demonstrated that these compounds can be effective against a variety of fungal pathogens. scientifictemper.com

Studies have specifically tested isoxazole derivatives against clinically relevant fungi such as Candida albicans, a common cause of opportunistic infections, and Aspergillus niger, a mold that can cause respiratory issues. scientifictemper.comnih.gov The results indicate that these compounds can inhibit the growth of such fungal strains. scientifictemper.com The scope and efficacy of the antifungal activity are often dependent on the specific substitutions made to the isoxazole ring structure. nih.gov For example, novel 5-(substituted thiomethyl)-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine derivatives were synthesized and showed activity against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. nih.gov

The table below lists fungal strains that have been tested against isoxazole derivatives.

| Fungal Strain | Type | Observed Activity of Isoxazole Derivatives | References |

| Candida albicans | Yeast | Inhibition Observed | scientifictemper.com, nih.gov |

| Aspergillus niger | Mold | Inhibition Observed | scientifictemper.com |

| Aspergillus fumigatus | Mold | Activity Demonstrated | nih.gov |

| Trichophyton rubrum | Dermatophyte | Activity Demonstrated | nih.gov |

Investigating Broad-Spectrum Antimicrobial Effects of Isoxazole-Acetamide Derivatives

The collective body of research points toward the potential for isoxazole-acetamide derivatives to act as broad-spectrum antimicrobial agents. researchgate.net The ability of this chemical class to inhibit the growth of a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as various fungi, underscores their versatility. researchgate.netresearchgate.net The term "broad-spectrum" suggests that these compounds could potentially be developed to treat complex infections where multiple types of pathogens may be present. The chemical diversity achievable through modification of the isoxazole-acetamide scaffold allows for the fine-tuning of activity against specific pathogens or for the enhancement of broad-spectrum efficacy. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Targets)

The antimicrobial effects of isoxazole derivatives are believed to stem from their ability to interfere with essential life processes in microorganisms. One of the most frequently proposed mechanisms involves the inhibition of crucial enzymes. researchgate.net

For bacteria, compounds containing a sulfonamide group attached to the isoxazole ring may act similarly to sulfa drugs, which target and inhibit dihydropteroate (B1496061) synthase, an enzyme vital for folic acid synthesis in bacteria. Other bacteriostatic agents work by inhibiting protein synthesis or other key metabolic pathways. ijrrjournal.com

In the context of antifungal activity, a prominent target for azole-based compounds is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol. mdpi.com Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. While this mechanism is well-established for antifungal drugs like fluconazole, research into novel pyrazole-dihydrooxazoles suggests that they may also share this mode of action, highlighting a potential mechanism for other related heterocyclic compounds. mdpi.com The ability of isoxazole derivatives to bind readily with various enzymes and receptors through non-covalent interactions is a key aspect of their therapeutic potential. researchgate.net

Enzyme Modulation Studies

In Vitro Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes by Isoxazole Derivatives

Isoxazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) and are implicated in inflammation. Some isoxazole-containing compounds, such as Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) and Parecoxib, have demonstrated potent and selective inhibition of COX-2. researchgate.netwustl.edunih.gov

A study on a series of novel isoxazole derivatives revealed that many of the tested compounds exhibited anti-inflammatory effects by inhibiting COX enzymes. nih.govfrontiersin.org Specifically, compounds designated as C3, C5, and C6 were identified as potent inhibitors of the COX-2 enzyme, suggesting their potential as selective COX-2 inhibitors. nih.govfrontiersin.org The selectivity of these compounds for COX-2 over COX-1 is a desirable characteristic, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.org The inhibitory activity of these derivatives is influenced by their molecular structure, with certain substitutions on the isoxazole ring enhancing their potency and selectivity. nih.govnih.gov

The diarylisoxazole structure is a common feature in several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that show a high degree of selectivity for COX-1. nih.gov For instance, Mofezolac, a diarylisoxazole, is a preferential inhibitor of COX-1. nih.gov The binding of these isoxazole derivatives to the active site of COX enzymes has been explored through molecular docking studies, which help to understand the structure-activity relationships. nih.govrsc.org

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition by Isoxazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) COX-1/COX-2 | Reference |

|---|---|---|---|---|

| C3 | 22.57 ± 0.11 | 0.93 ± 0.01 | 24.26 | nih.gov |

| C5 | 35.54 ± 0.15 | 0.85 ± 0.04 | 41.82 | nih.gov |

| C6 | 33.95 ± 0.13 | 0.55 ± 0.03 | 61.73 | nih.gov |

| Mofezolac | 0.0079 | >50 | >6329 | nih.gov |

| P6 | 19 | >50 | >2.6 | nih.gov |

| Celecoxib (Standard) | - | - | - | nih.gov |

Data is expressed as mean ± SEM; n = 3. Selectivity index: ratio of [IC50 (COX-1)]/[IC50 (COX-2)].

Inhibition of Specific Disease-Related Enzymes by Isoxazole-Containing Compounds

Isoxazole derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.

Myeloperoxidase (MPO): While direct inhibition of MPO by N-(5-methyl-4-isoxazolyl)acetamide was not found, isoxazole derivatives are known to possess anti-inflammatory properties which can be indirectly linked to the MPO pathway.

Histone Deacetylase (HDAC): A series of isoxazole-based compounds have been designed and synthesized as histone deacetylase (HDAC) inhibitors. drugbank.com Some of these derivatives, featuring a novel 3-hydroxy-isoxazole zinc-binding group, have shown good potency in inhibiting HDAC6, with the most effective candidate having an IC50 of 700 nM. tandfonline.comtandfonline.comnih.gov Another study reported the discovery of SS-208, an HDAC6-selective inhibitor with an isoxazole-3-hydroxamate moiety, which demonstrated antitumor activity. nih.gov

Leukotriene A4 Hydrolase (LTA4H): This enzyme is a target for anti-inflammatory agents because it produces the pro-inflammatory mediator leukotriene B4 (LTB4). nih.gov While specific inhibition by N-(5-methyl-4-isoxazolyl)acetamide was not detailed, the general class of isoxazole derivatives has been investigated for 5-lipoxygenase (5-LOX) inhibition, which is upstream of LTA4H in the leukotriene synthesis pathway. nih.gov Some isoxazole derivatives showed significant inhibition of 5-LOX, with compound C6 being the most potent. nih.gov

PIM Kinases: These serine/threonine kinases are overexpressed in many cancers. frontiersin.org Isoxazole-containing compounds have been investigated as PIM kinase inhibitors. nih.govresearchgate.netjuniperpublishers.com For example, docking studies have identified isoxazole-based compounds that could potentially inhibit PIM-1 kinase. acs.org

SIRT1: Sirtuins are a class of proteins that play a role in cellular regulation. Some isoxazole derivatives have been developed as sirtuin inhibitors. acs.org For example, pyrazole (B372694) and isoxazol-5-one analogues of cambinol (B1668241) have been created and evaluated for their ability to inhibit sirtuins. acs.org Additionally, some benzimidazole (B57391) and pyrazole derivatives have been synthesized as SIRT1 inhibitors. nih.gov

Protein-Protein Interaction (PPI) Modulation

Inhibition of GATA4 and NKX2-5 Transcriptional Synergy by Isoxazole Derivatives

The interaction between the transcription factors GATA4 and NKX2-5 is crucial for cardiac development and is implicated in cardiac hypertrophy. embopress.orgnih.govnih.gov Small molecules that can modulate this interaction are of significant interest for potential therapeutic applications. researchgate.net

A phenylisoxazole carboxamide compound was initially identified as an inhibitor of the GATA4-NKX2-5 transcriptional synergy. acs.org Further research led to the synthesis and characterization of numerous derivatives to explore the chemical space around this initial hit. acs.org One of the most potent inhibitors identified was N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, with an IC50 of 3 µM. nih.govmedchemexpress.com This compound was found to modulate the expression of cardiac genes induced by hypertrophic agonists. nih.gov

Structure-activity relationship studies have shown that isothiazole-containing compounds can also be potent inhibitors of this synergistic interaction. acs.org The immobilized version of the initial hit compound was shown to bind directly to GATA4, validating it as the target. helsinki.fi Certain isoxazole derivatives have been shown to inhibit the hypertrophic response in cardiomyocytes in vitro and improve cardiac function in animal models of heart injury. researchgate.net

Table 2: Inhibition of GATA4-NKX2-5 Transcriptional Synergy by Isoxazole Derivatives

| Compound | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (Compound 3) | 3 | Dose-dependently inhibits GATA4–NKX2-5 transcriptional synergy. No activity on protein kinases involved in GATA4 phosphorylation. | nih.govmedchemexpress.com |

| Phenylisoxazole carboxamide 1 (Hit compound) | - | Inhibited GATA4–NKX2-5 transcriptional synergy. | acs.org |

| Isothiazole 61 | - | Most potent inhibitor in the GATA4–NKX2-5 transcriptional synergy assay. | acs.org |

Other Reported Biological Activities (In Vitro/Mechanistic)

Anti-inflammatory Mechanisms of Isoxazole Derivatives

Isoxazole derivatives have demonstrated a variety of anti-inflammatory properties through mechanisms beyond COX inhibition. nih.govnih.gov These compounds have been shown to suppress the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α. nih.govresearchgate.net For instance, the isoxazole derivative MZO-2 was found to potently inhibit carrageenan-induced paw inflammation and suppress the expression of caspases 3, 8, and 9 in Jurkat cells, indicating an effect on apoptosis pathways. researchgate.net

The anti-inflammatory effects of some indolyl–isoxazolidines have been linked to the significant inhibition of LPS-induced TNF-α and IL-6 production in macrophage-like THP-1 cells. nih.gov Furthermore, isoxazole derivatives have been shown to modulate both humoral and cellular immune responses in animal models. nih.gov The diverse anti-inflammatory activities of isoxazole derivatives make them promising candidates for the development of new therapeutic agents for inflammatory diseases. nih.govnih.gov

Antiviral and Immunomodulatory Effects in Research Models

Similarly, a comprehensive search of scientific databases and research articles did not retrieve any studies investigating the antiviral or immunomodulatory effects of N-(5-methyl-4-isoxazolyl)acetamide. There are no reports of its efficacy against any specific viruses in cell-based (in vitro) models, nor are there any data on its potential mechanisms of antiviral action, such as inhibition of viral entry, replication, or release.

Furthermore, research into the immunomodulatory potential of N-(5-methyl-4-isoxazolyl)acetamide is absent from the available literature. Studies investigating its effects on immune cell functions, such as cytokine production (e.g., TNF-α, interleukins), lymphocyte proliferation, or macrophage activity, have not been published. Therefore, any discussion of its potential to modulate immune responses remains purely speculative without experimental evidence.

Summary of In Vitro Antiviral and Immunomodulatory Research Findings for N-(5-methyl-4-isoxazolyl)acetamide (No data available from the conducted search)

| Research Area | Cell Line/Model System | Key Findings/Observations |

|---|---|---|

| Antiviral Activity | - | Not Reported |

Structure Activity Relationship Sar and Design Principles for N 5 Methyl 4 Isoxazolyl Acetamide Analogues

Correlations Between Specific Structural Modifications and Observed Biological Activity

The biological activity of N-(5-methyl-4-isoxazolyl)acetamide analogues can be significantly influenced by modifications to the isoxazole (B147169) ring, the acetamide (B32628) moiety, and the introduction of various linker groups and side chains.

Impact of Substitutions on the Isoxazole Ring

The isoxazole ring is a critical component of the N-(5-methyl-4-isoxazolyl)acetamide scaffold, and substitutions at various positions can modulate biological activity. For instance, in a series of 3,5-disubstituted isoxazole derivatives, the introduction of methyl, methoxy, or chloride groups on the substituent at the 5-position was found to enhance activity against U87 cells nih.gov. Similarly, for 4,5-diarylisoxazoles, the presence of electron-donating groups, such as a methoxy substituent, on the benzene ring attached to the isoxazole core led to increased anticancer activity nih.gov.

In a study on trisubstituted isoxazoles as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), modifications at the C-5 position of the isoxazole ring had a notable impact on potency. The data from a TR-FRET coactivator recruitment assay for several analogues are presented in the interactive table below nih.gov.

| Compound | C-5 Substituent | IC50 (nM) |

| Analogue 3 | 3-pyrrole | 31 ± 2 |

| Analogue 10 | 2-pyrrole | 140 ± 10 |

| Analogue 11 | Pyrazole (B372694) | 110 ± 10 |

| Analogue 12 | Methylated pyrrole | 3300 ± 300 |

| Analogue 13 | 5-methylated pyrrole | 2900 ± 200 |

A shift in the nitrogen position within the C-5 substituent from a 3-pyrrole (analogue 3) to a 2-pyrrole (analogue 10) resulted in a 4.5-fold decrease in potency nih.gov. The replacement of the pyrrole with a pyrazole (analogue 11) also led to a slight decrease in potency. Notably, the introduction of a methyl group to the pyrrole ring (analogues 12 and 13) caused a significant drop in activity, suggesting that steric hindrance in this region is detrimental to binding nih.gov.

Role of Acetamide Moiety Modifications

The acetamide moiety is another key region for structural modification. In a study of N,N-disubstituted pyrazolopyrimidine acetamides, which share the acetamide feature, modifications to the N,N-dialkyl substituents on the amide nitrogen were shown to influence binding affinity for the translocator protein (TSPO) mdpi.com. The findings from this study suggest that shortening the N,N-dialkyl substituents is not favorable for TSPO binding. However, the introduction of N,N-dipropargyl acetamide resulted in improved nanomolar affinity mdpi.com. These results indicate that the nature and size of the substituents on the acetamide nitrogen can play a significant role in modulating the biological activity of acetamide-containing scaffolds.

Influence of Linker Groups and Side Chain Variations

The introduction of linker groups and the variation of side chains can also significantly impact the biological activity of isoxazolyl-based compounds. For example, in a series of isoxazolyl-based N-heterocyclic indole-ones (NHIOs), the presence of a methyleneoxy linker between the isoxazole ring (ring D) and a terminal phenyl ring (ring E) was found to be important for activity researchgate.net. The nature and position of substituents on this terminal phenyl ring also played a crucial role, with para-substitution being preferred. Specifically, the presence of an -OCF3 group on ring E resulted in the most potent activity researchgate.net. In contrast, for analogues where the terminal phenyl ring was directly attached to the isoxazole, compounds with an unsubstituted phenyl or a -CF3 group showed the most potent activity researchgate.net.

Identification of Key Pharmacophoric Features of the N-(5-methyl-4-isoxazolyl)acetamide Scaffold

Based on the available SAR data, several key pharmacophoric features of the N-(5-methyl-4-isoxazolyl)acetamide scaffold can be identified. The isoxazole ring serves as a central scaffold, with the substituents at the C-3, C-4, and C-5 positions being crucial for anchoring the molecule in the binding site of its biological target nih.gov. The nitrogen and oxygen atoms of the isoxazole ring may act as hydrogen bond acceptors.

The acetamide moiety also appears to be a critical pharmacophoric element. The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The substituents on the amide nitrogen can influence potency and may be involved in hydrophobic or other interactions within the binding pocket mdpi.com.

Rational Design Strategies for Synthesizing Novel Analogues with Enhanced Potency, Selectivity, and Improved Research Utility

Rational design strategies for novel N-(5-methyl-4-isoxazolyl)acetamide analogues can be guided by the established SAR and pharmacophoric features. One effective approach is pharmacophore-based design, where the key structural motifs responsible for biological activity are identified and used as a template for designing new molecules. This can involve techniques such as molecular hybridization, where pharmacophoric fragments from different active molecules are combined to create a new hybrid compound with potentially improved properties.

Another powerful strategy is structure-based drug design, which utilizes the three-dimensional structure of the biological target to design ligands that can bind with high affinity and selectivity. Computational tools such as molecular docking can be employed to predict the binding modes of designed analogues and to prioritize them for synthesis and biological evaluation nih.gov.

Furthermore, the synthesis of focused libraries of analogues with systematic variations at specific positions of the N-(5-methyl-4-isoxazolyl)acetamide scaffold can be a valuable approach to further probe the SAR and to identify compounds with optimized properties. For example, a library of compounds with diverse substitutions on the isoxazole ring or the acetamide nitrogen could be synthesized to explore the impact of these modifications on potency and selectivity.

Bioisosteric Replacements and their Impact on Biological Activity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. In the context of N-(5-methyl-4-isoxazolyl)acetamide analogues, bioisosteric replacements can be applied to various parts of the molecule.

For the isoxazole ring, bioisosteric replacements with other five-membered heterocycles such as pyrazole, oxadiazole, or triazole could be explored. These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

The acetamide moiety can also be a target for bioisosteric replacement. For instance, the amide bond could be replaced with other functional groups that mimic its hydrogen bonding and conformational properties, such as a sulfonamide or a reverse amide. Such modifications can influence the compound's metabolic stability and membrane permeability. The impact of these replacements on biological activity would need to be empirically determined through synthesis and biological testing.

Metabolic Investigations and Pharmacokinetic Considerations in Preclinical Research

In Vitro Assessment of Metabolic Stability (e.g., Plasma, Liver Microsomes) of N-(5-methyl-4-isoxazolyl)acetamide and its Derivatives

The initial step in characterizing the preclinical pharmacokinetic profile of a compound like N-(5-methyl-4-isoxazolyl)acetamide involves assessing its stability in key biological matrices. These in vitro assays provide an early indication of the compound's persistence in the body and its susceptibility to enzymatic degradation.

Typically, the stability of a compound is evaluated in:

Plasma: To determine its stability against plasma esterases and other enzymes.

Liver Microsomes: These contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Such studies help in predicting the hepatic clearance of the compound.

Without specific experimental data for N-(5-methyl-4-isoxazolyl)acetamide, it is not possible to provide a quantitative assessment of its metabolic stability.

Identification of Major Metabolites and Proposed Metabolic Pathways in Research Models

Following stability assessments, the next crucial step is to identify the major metabolites of N-(5-methyl-4-isoxazolyl)acetamide in various preclinical species. This is usually accomplished by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).

Common metabolic pathways for compounds containing an isoxazole (B147169) ring and an acetamide (B32628) group could potentially include:

Hydroxylation: Addition of a hydroxyl group to the methyl group on the isoxazole ring or other positions.

N-deacetylation: Removal of the acetyl group.

Isoxazole Ring Cleavage: A known metabolic pathway for some isoxazole-containing drugs.

Conjugation Reactions: Such as glucuronidation or sulfation of any formed hydroxylated metabolites.

However, without experimental evidence, any proposed metabolic pathway for N-(5-methyl-4-isoxazolyl)acetamide remains speculative.

Influence of Structural Modifications on Metabolic Fate

For instance, introducing a fluorine atom at a metabolically labile site can often block metabolism at that position, a strategy known as "metabolic switching." Other modifications to the isoxazole ring or the acetamide side chain could also significantly alter the metabolic pathway and the rate of clearance. The specific effects of such modifications on N-(5-methyl-4-isoxazolyl)acetamide are currently unknown.

Exploration of In Vitro-In Vivo Activity Correlation Discrepancies in Preclinical Models

A significant challenge in drug development is the frequent discrepancy between a compound's activity in in vitro assays and its efficacy in in vivo animal models. For N-(5-methyl-4-isoxazolyl)acetamide, exploring such discrepancies would involve comparing its in vitro potency against a specific biological target with its observed effects in preclinical studies.

Potential reasons for poor in vitro-in vivo correlation (IVIVC) can include:

Rapid Metabolism: The compound may be quickly cleared in vivo, preventing it from reaching its target at a sufficient concentration.

Poor Bioavailability: The compound may not be well absorbed after administration.

High Plasma Protein Binding: The compound may be extensively bound to plasma proteins, leaving only a small fraction free to exert its pharmacological effect.

Formation of Active or Inactive Metabolites: The metabolites of the parent compound could have different activities, complicating the interpretation of in vivo results.

A thorough investigation into these factors would be necessary to understand the pharmacokinetic and pharmacodynamic relationship of N-(5-methyl-4-isoxazolyl)acetamide, but the foundational data to perform such an analysis is not currently available in the public domain.

N 5 Methyl 4 Isoxazolyl Acetamide As a Chemical Probe in Biological Systems

Development and Application of N-(5-methyl-4-isoxazolyl)acetamide Derivatives as Selective Molecular Tools for Research

The development of derivatives of N-(5-methyl-4-isoxazolyl)acetamide has been a key area of research aimed at creating selective molecular tools. The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, provides a versatile scaffold that can be chemically modified to enhance binding affinity and selectivity for specific biological targets. Researchers have synthesized a variety of analogues by introducing different functional groups to the core structure of N-(5-methyl-4-isoxazolyl)acetamide. These modifications are guided by structure-activity relationship (SAR) studies, which systematically evaluate how changes in the molecule's structure affect its biological activity.